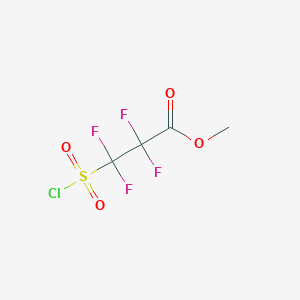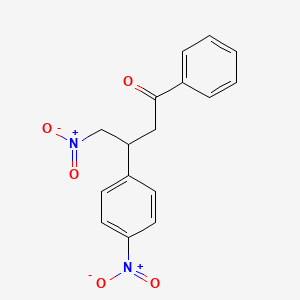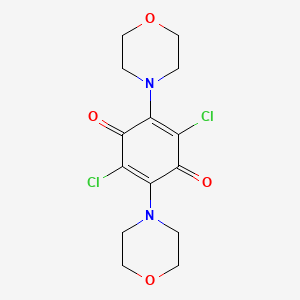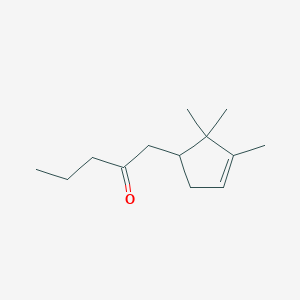
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one is a chemical compound with the molecular formula C14H24O It is known for its unique structure, which includes a cyclopentene ring with three methyl groups and a pentan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of α-campholenaldehyde with butanal, followed by partial hydrogenation of the intermediate unsaturated aldehyde to yield the desired product . The reaction conditions typically include the use of a hydrogenation catalyst and controlled temperature and pressure to ensure selective reduction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent product quality.
化学反応の分析
Types of Reactions
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavor compounds due to its unique odor profile.
作用機序
The mechanism of action of 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one involves its interaction with specific molecular targets. For instance, it acts as an agonist of the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR) expressed in human primary keratinocytes. This interaction stimulates OR2AT4, leading to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 . This mechanism is particularly relevant in the context of enhancing hair growth and wound healing.
類似化合物との比較
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one can be compared with similar compounds such as:
3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol: Shares a similar cyclopentene ring structure but differs in the functional group attached to the ring.
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol: Another compound with a similar cyclopentene ring but with different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with biological receptors, making it a valuable compound for various applications.
特性
CAS番号 |
76843-91-9 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
1-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-one |
InChI |
InChI=1S/C13H22O/c1-5-6-12(14)9-11-8-7-10(2)13(11,3)4/h7,11H,5-6,8-9H2,1-4H3 |
InChIキー |
AANCOFZNSITPFE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC1CC=C(C1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B14436616.png)
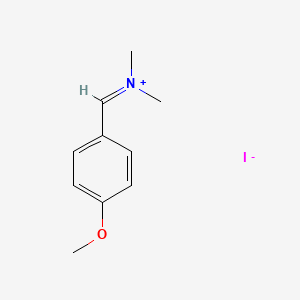
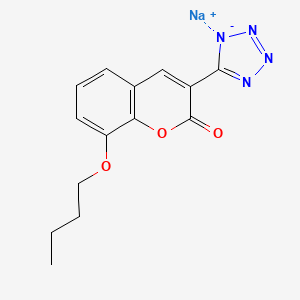

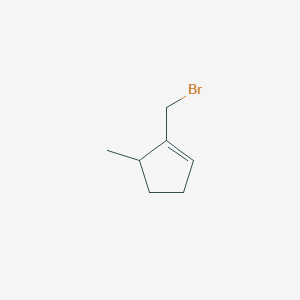
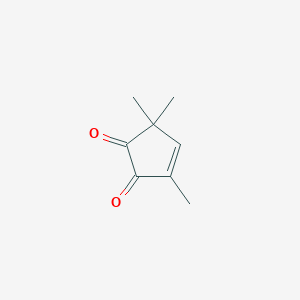

![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)
